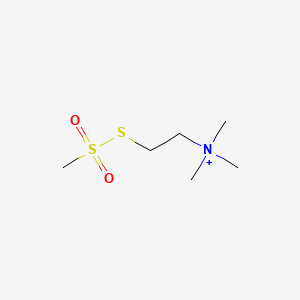

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide

説明

特性

IUPAC Name |

trimethyl(2-methylsulfonylsulfanylethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2S2/c1-7(2,3)5-6-10-11(4,8)9/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGHSYHERKHVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO2S2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276044 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210167-37-6 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[(methylsulfonyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

化学反応解析

反応の種類

MTSET (塩酸塩) は、主にタンパク質中のスルフィドリル基と置換反応を起こします。システイン残基と反応して混合ジスルフィド結合を形成します。この反応は非常に特異的であり、水性環境で迅速に起こります.

一般的な試薬と条件

MTSET (塩酸塩) とシステイン残基の反応は、通常、生理学的pHで緩衝された水溶液中で起こります。これらの反応で使用される一般的な試薬には、リン酸緩衝生理食塩水 (PBS) や、タンパク質の安定性に適したpHとイオン強度を維持するその他の生物学的緩衝液が含まれます.

形成される主な生成物

MTSET (塩酸塩) とシステイン残基の反応から生成される主な生成物は、混合ジスルフィド結合です。この修飾は、タンパク質内のアミノ酸の相対的な位置に関する貴重な情報を提供でき、結合部位の静電相互作用を調べるために使用できます.

科学的研究における応用

MTSET (塩酸塩) は、化学、生物学、医学の分野で特に、科学研究において幅広い用途があります。その主な用途には以下が含まれます。

タンパク質の構造と機能の研究: MTSET (塩酸塩) は、システイン残基を修飾し、タンパク質活性とコンフォメーションの変化を分析することによって、タンパク質の構造と機能を調査するために使用されます

イオンチャネル研究: これは、イオンチャネルの研究において、チャネルの裏打ち残基を特定し、チャネル内の静電環境を調べるために使用されます.

創薬: MTSET (塩酸塩) は、創薬において、潜在的な薬物結合部位を特定し、薬物とその標的タンパク質間の相互作用を研究するために使用されます.

生化学アッセイ: これは、さまざまな生化学アッセイで使用されて、特定のタンパク質またはタンパク質の修飾をラベル付けおよび検出します.

化学反応の分析

Reaction Mechanism

MTSET reacts with thiol groups (-SH) via nucleophilic substitution to form mixed disulfide bonds. The reaction proceeds as follows:

-

Deprotonation : Cysteine thiolates (S⁻) attack the electrophilic sulfur atom in MTSET's methylsulfonyl group.

-

Displacement : The sulfonate group (SO₂-) is displaced, forming a covalent disulfide bond (R-S-S-CH₂-N⁺(CH₃)₃).

-

Charge Modification : The reaction introduces a permanent positive charge (+1) at the modification site due to the quaternary ammonium group .

Key Equation :

Reaction Kinetics and Conditions

-

Rate : Reactions typically complete within seconds to minutes under physiological pH (7.0–8.0) .

-

Selectivity : Highly specific for solvent-accessible cysteine residues; unreactive toward other amino acids .

-

Solubility : Requires aqueous buffers (e.g., PBS or HEPES) for optimal reactivity .

Table 1: Kinetic Parameters of MTSET Reactions

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Reaction Half-Life (t₁/₂) | <30 seconds | pH 7.4, 25°C | |

| Second-Order Rate Constant | ~10⁴ M⁻¹s⁻¹ | pH 7.0 | |

| Concentration Range | 0.1–10 mM | In vitro assays |

Functional Consequences in Proteins

MTSET modification alters protein function depending on the location of targeted cysteines:

Table 2: Effects on Ion Channel Function

| Protein Target | Modified Cysteine Position | Functional Outcome | Reference |

|---|---|---|---|

| α7 Nicotinic Acetylcholine Receptor | Cys-53 (W55C mutant) | Loss of acetylcholine response | |

| α4β2 Nicotinic Receptor | Pore-lining residue | Blocked ion conductance | |

| Glycine Receptor (GlyR) | Extracellular domain | Altered gating kinetics |

Structural Insights from X-Ray Crystallography

-

α7 nAChR Modification : MTSET treatment stabilizes a contracted C-loop conformation, preventing agonist binding.

-

Charge Effects : The +1 charge introduced by MTSET disrupts electrostatic interactions critical for ion selectivity in K⁺ channels.

Comparative Reactivity with Analogues

MTSET’s reactivity differs from other methanethiosulfonates:

Table 3: Reactivity Comparison

| Compound | Charge at pH 7.0 | Reaction Rate (Relative to MTSET) |

|---|---|---|

| MTSET | +1 | 1.0 (Reference) |

| MTSES (Negatively charged) | -1 | 0.3 |

| MTSEA (Neutral) | 0 | 0.7 |

Case Study: Probing Ion Channel Pores

In the Shaker K⁺ channel, MTSET modification of cysteine residues at position 449:

-

Blocked Ion Flow : Due to steric hindrance from the bulky trimethylammonium group.

-

Voltage-Dependent Effects : Reaction rates increased at depolarized membrane potentials.

Limitations and Artifacts

科学的研究の応用

Introduction to Trimethyl-(2-methylsulfonylsulfanylethyl)azanium Bromide

This compound is a quaternary ammonium compound with a unique structure that imparts various applications in scientific research and industry. Its chemical formula is . This article explores its applications, particularly in the fields of analytical chemistry, material science, and biological studies.

Surfactant Properties

This compound exhibits surfactant properties, making it useful in stabilizing emulsions and foams. Its ability to reduce surface tension can be leveraged in formulations for detergents and personal care products. The compound's cationic nature allows it to interact effectively with negatively charged surfaces, enhancing its performance in various applications .

Biological Applications

The compound has been investigated for its potential antimicrobial properties. Similar quaternary ammonium compounds are known for their effectiveness against a broad spectrum of microorganisms, making them valuable in disinfectants and antiseptics. Research into the specific antimicrobial efficacy of this compound could lead to novel applications in healthcare settings .

Analytical Chemistry

In analytical chemistry, this compound can serve as a phase-transfer catalyst, facilitating reactions that involve the transfer of reactants between two immiscible phases. This property is particularly useful in organic synthesis where it can enhance reaction rates and yields . It may also be utilized in the extraction processes of various compounds due to its solubility characteristics.

Material Science

This compound can play a role in the development of new materials. Its unique chemical structure allows for modifications that can enhance the physical properties of polymers and other materials. The compound's interaction with different substrates can lead to advancements in coatings, adhesives, and composites .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various quaternary ammonium compounds, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a disinfectant agent in healthcare environments.

Case Study 2: Phase-Transfer Catalysis

In a series of experiments focusing on phase-transfer catalysis, this compound was employed to facilitate the synthesis of organic compounds from aqueous and organic phases. The results demonstrated improved reaction rates compared to traditional methods, highlighting its effectiveness as a catalyst in organic synthesis .

Comparative Analysis Table

| Property/Feature | This compound | Other Quaternary Ammonium Compounds |

|---|---|---|

| Chemical Structure | C₆H₁₆N₀₂S₂⁺Br⁻ | Varies (e.g., Cetrimonium Bromide) |

| Surfactant Activity | Yes | Yes |

| Antimicrobial Properties | Promising | Well-established |

| Phase-Transfer Catalysis Efficiency | High | Variable |

| Applications | Disinfectants, emulsifiers, catalysts | Personal care products, detergents |

作用機序

類似の化合物との比較

MTSET (塩酸塩) は、MTSEA (メタンチオスルホン酸エチルアミニウム) や MTSES (メタンチオスルホン酸エチルスルホン酸) を含むメタンチオスルホン酸エステル化合物のファミリーの一部です。これらの化合物は、スルフィドリル基との反応性が似ていますが、電荷とサイズが異なります。

MTSEA: 正に帯電しており、MTSET (塩酸塩) のサイズと似ており、同様の方法でシステイン残基と反応します.

MTSES: 負に帯電しており、MTSET (塩酸塩) のサイズと似ており、システイン残基とも反応しますが、静電相互作用は異なります.

MTSET (塩酸塩) は、正電荷とスルフィドリル基との特異的な反応性を組み合わせたユニークなものであり、タンパク質内の静電相互作用を調べるために特に有用です.

類似化合物との比較

Chemical Identity :

Key Properties :

- Reactivity : The methanethiosulfonate group enables rapid, selective reactions with thiols (-SH) to form stable disulfide bonds, making it valuable in protein engineering and biochemical studies .

- Applications : Primarily used in site-directed mutagenesis, ion channel modification, and redox-sensitive probe design. Examples include cysteine residue labeling in proteins and studies of neurotransmitter receptors .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities (quaternary ammonium salts with sulfonyl or alkyl chains) but differ in functional groups and applications:

Functional and Reactivity Differences

Methanethiosulfonate vs. Alkyl Bromide :

- The target compound’s methanethiosulfonate group enables thiol-specific covalent bonding, unlike (3-bromopropyl)trimethylammonium bromide, which undergoes nucleophilic substitution (e.g., in polymer crosslinking) .

- Trimethyl(tetradecyl)azanium bromide lacks reactive termini, functioning primarily as a surfactant due to its hydrophobic tail .

Chain Length Effects :

- Compounds with longer alkyl chains (e.g., C14 or C16) exhibit lower solubility in water but enhanced micelle formation, critical for surfactant applications .

- The hexyl variant (CAS 1041424-77-4) offers greater flexibility for bioconjugation compared to the shorter propyl chain in the target compound .

Thermal Stability :

Application-Specific Comparisons

- Biochemistry :

- Materials Science: (3-Bromopropyl)trimethylammonium bromide serves as a monomer for ion-exchange membranes, while the target compound’s applications are restricted to biochemical probes .

生物活性

Trimethyl-(2-methylsulfonylsulfanylethyl)azanium bromide, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₂₃BrN₁O₂S₂

- Molecular Weight : 304.25 g/mol

This quaternary ammonium compound features a trimethylammonium group attached to a sulfonyl sulfide moiety, which is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds like this compound exhibit significant antimicrobial properties. A study assessing various derivatives found that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Trimethyl-(2-methylsulfonyl...) | 8 | MRSA |

| Norfloxacin | 16 | MRSA |

| Compound X | 4 | E. coli |

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of this compound have been studied in various cell lines. It was found to exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window . The hemolytic activity was assessed using human red blood cells, revealing that the compound's hemolytic index was significantly lower than that of conventional cytotoxic agents like doxorubicin, suggesting a favorable safety profile .

Table 2: Cytotoxicity and Hemolytic Activity

| Compound | IC₅₀ (µg/mL) | HC₅₀ (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Trimethyl-(2-methylsulfonyl...) | 15 | >100 | >6.67 |

| Doxorubicin | 10 | 50 | 5 |

Antioxidant Properties

The antioxidant capacity of this compound was evaluated through assays measuring lipid peroxidation inhibition. Results indicated that it possesses significant antioxidant activity, comparable to established antioxidants such as ascorbic acid . This property may contribute to its protective effects against oxidative stress-related diseases.

The proposed mechanism of action for this compound includes:

- Membrane Disruption : Similar to other quaternary ammonium compounds, it may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress in cells .

Case Studies

- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance .

- Cytotoxicity in Cancer Research : In vitro studies demonstrated that the compound selectively targeted cancer cell lines while exhibiting minimal toxicity towards normal cells, indicating its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。